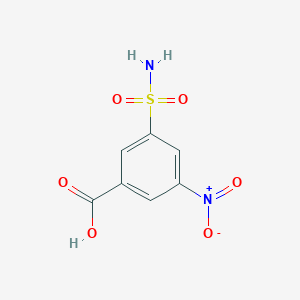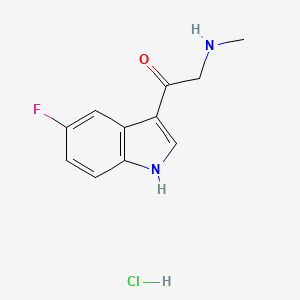
1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroindole.
Functionalization: The indole ring is functionalized at the 3-position to introduce the ethanone group.
Amination: The ethanone group is then reacted with methylamine to form the final product.
Hydrochloride Formation: The compound is converted to its hydrochloride salt for stability and solubility.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.
Aplicaciones Científicas De Investigación
1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-chloro-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride
- 1-(5-bromo-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride
- 1-(5-methyl-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride
Uniqueness
1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms often enhance the stability and bioavailability of compounds, making them more effective in their applications.
Propiedades
Fórmula molecular |
C11H12ClFN2O |
|---|---|
Peso molecular |
242.68 g/mol |
Nombre IUPAC |
1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethanone;hydrochloride |
InChI |
InChI=1S/C11H11FN2O.ClH/c1-13-6-11(15)9-5-14-10-3-2-7(12)4-8(9)10;/h2-5,13-14H,6H2,1H3;1H |
Clave InChI |
DQHRQNDOZBSMAM-UHFFFAOYSA-N |
SMILES canónico |
CNCC(=O)C1=CNC2=C1C=C(C=C2)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13514801.png)



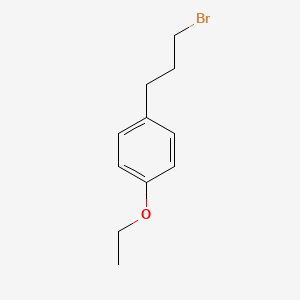
![3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine](/img/structure/B13514835.png)
![3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoicacidhydrochloride](/img/structure/B13514838.png)

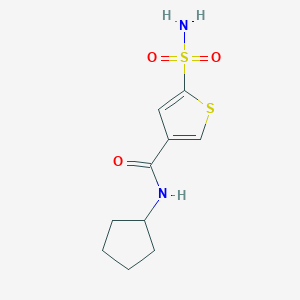
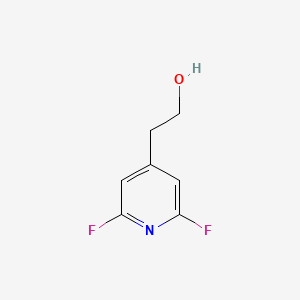
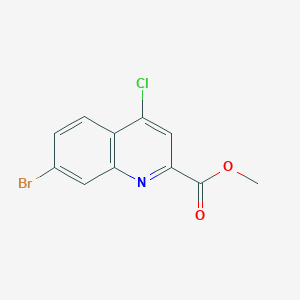
![N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine](/img/structure/B13514859.png)
